5-Butyl-4-chloro-6-methylpyrimidin-2-amine
Description
5-Butyl-4-chloro-6-methylpyrimidin-2-amine (CAS: 162272-60-8) is a pyrimidine derivative with the molecular formula C₉H₁₄ClN₃ and a molecular weight of 199.69 g/mol . This compound features a pyrimidine core substituted with a butyl group at position 5, a chlorine atom at position 4, and a methyl group at position 4. The compound is commercially available for research purposes, highlighting its relevance in synthetic chemistry .
Properties
IUPAC Name |
5-butyl-4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-7-6(2)12-9(11)13-8(7)10/h3-5H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWAIOKPQDUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-4-chloro-6-methylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methylpyrimidine with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-4-chloro-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Butyl-4-chloro-6-methylpyrimidin-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural similarity to nucleotides makes it a candidate for investigating interactions with DNA or RNA.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its chemical properties make it suitable for formulating active ingredients that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-Butyl-4-chloro-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Halogen vs. Alkyl/Aryl Groups: The presence of chlorine in this compound enhances electrophilic reactivity compared to non-halogenated analogs like 2-Chloro-4-methylpyrimidin-5-amine . However, bulkier substituents (e.g., butyl, benzyl) in compounds such as the main compound and (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine may reduce solubility but improve target binding in enzyme inhibition.
- Positional Isomerism: The placement of substituents significantly impacts biological activity.
Crystallographic and Physicochemical Properties
- Compounds like 4,6-Dichloro-5-methoxypyrimidine exhibit strong intermolecular Cl···N interactions (3.094–3.100 Å), stabilizing their crystal lattices.
Biological Activity
5-Butyl-4-chloro-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₄ClN₃ and a molecular weight of approximately 185.68 g/mol. The chemical structure features a butyl group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. This unique substitution pattern influences its reactivity and biological properties.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Receptor Modulation : It may also modulate receptor activity, affecting various signaling pathways within cells. This modulation can lead to altered cellular responses, particularly in inflammatory and cancer pathways .
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively suppresses COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The compound's ability to reduce inflammation makes it a candidate for further development as an anti-inflammatory agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial properties against various strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Potential
Recent studies indicate that this compound may have anticancer effects. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly in breast cancer models. The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic window .
Case Studies and Research Findings
- In Vitro Studies : A study examining the anti-inflammatory effects of several pyrimidine derivatives found that this compound significantly reduced COX enzyme levels in cultured cells, indicating potential for treating inflammatory diseases .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at certain concentrations, supporting its use as an antimicrobial agent.
- Cancer Cell Proliferation : In experiments involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer drug .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
